![molecular formula C14H16ClNO B1403324 2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine CAS No. 1391026-61-1](/img/structure/B1403324.png)
2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine
Overview
Description
“2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine” is a chemical compound that contains 43 bonds in total, including 23 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxolane . It contains a total of 41 atoms, including 20 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of bonds and rings. It has 11 aromatic bonds, which are likely part of the naphthalene and oxolane structures. The presence of a secondary amine (aliphatic) and two types of ethers (aliphatic and aromatic) also contribute to its overall structure .Scientific Research Applications
Catalytic Applications
- The compound has been utilized in the synthesis of a polar phosphinoferrocene amidosulfonate ligand, which demonstrated its efficacy in palladium-catalyzed cross-coupling reactions of aromatic boronic acids and acyl chlorides in an aqueous medium. This application highlights its potential in facilitating complex organic synthesis processes (Škoch, Císařová, & Štěpnička, 2016).
Kinetic Studies
- The compound has been a subject of kinetic studies, particularly in synthesizing 2-Azido-N,N-dimethylethylamine (DMAZ), a low-toxic liquid fuel. The reaction kinetics with sodium azide in aqueous solutions were studied using ultraviolet absorption spectrometry, shedding light on the reaction order and constants, thus contributing to the improvement of the synthesis efficiency of DMAZ (Li Gang, 2013).
Chemical Engineering and Catalysis
- In the domain of chemical engineering and catalysis, the compound plays a role in the production of 2-Methoxynaphthalene, a crucial intermediate in the manufacture of the drug naproxen. Catalytic methylation of 2-naphthol, using dimethyl carbonate as a greener agent, was studied, with a focus on the effects of operating parameters and the development of a kinetic model based on the Langmuir–Hinshelwood–Hougen–Watson mechanism (Yadav & Salunke, 2013).
Photocatalytic Applications
- The compound was involved in a study examining the photocatalytic decomposition of 2-Chloronaphthalene on Iron Nanoparticles in aqueous systems. This study is vital for understanding the removal of persistent organic pollutants and optimizing conditions for the highest decomposition efficiency of such compounds (Qi, Wang, Sun, & Li, 2019).
properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2,16)9-17-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-8H,9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVFDGWHHHOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C2=CC=CC=C2C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205824 | |
Record name | 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine | |
CAS RN |
1391026-61-1 | |
Record name | 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391026-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.